![molecular formula C13H17N3O5S B2801815 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide CAS No. 946201-24-7](/img/structure/B2801815.png)
1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a nitro group, a sulfonyl group, and a carboxamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various organic reactions. For instance, sulfonyl groups are typically introduced using sulfonyl chlorides in the presence of a base . The carboxamide group could be introduced through reactions with amines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a five-membered piperidine ring, a sulfonyl group attached to a nitro-substituted phenyl ring, and a carboxamide group . The exact three-dimensional structure would depend on the specific stereochemistry at the chiral centers in the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic aromatic substitution. The sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could increase the compound’s polarity, potentially affecting its solubility in various solvents .Scientific Research Applications
Antibacterial Activity
This compound has shown significant antibacterial activity. It was tested against S. aureus , L. monocytogenes , E. coli , and P. aeruginosa . The 1-(2-Methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide and its 4-sulfamoylphenyl analogue have demonstrated excellent antibacterial activity with MIC and MBC values of 7.8 and 15.6 µg/mL, respectively, against P. aeruginosa and L. monocytogenes .
Synthesis of New Derivatives
The compound can be used as a precursor for the synthesis of new derivatives. For instance, a series of new 1,3-disubstituted pyrrolidinone derivatives bearing triazole, thiazole, thiadiazole, oxadiazole, sulfamoylphenyl, etc., moieties were synthesized from 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide .
Drug Discovery
Pyrrolidinone derivatives, which include this compound, constitute an important part of 5-membered nitrogen heterocycles. They exhibit broad biological and pharmaceutical activity and thus are of particular interest for drug discovery .
Structure and Computational Studies
The compound can be used in structure and computational studies. For example, the compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .
Synthesis of Sulfonamide
The compound can be synthesized through an indirect method that avoids contamination of the product with no need for purification .
Ion Affinity Studies
The compound can be used in ion affinity studies. For example, Tehari et al. used B3LYP/6-31+G(d,p) method to study the Li+ and Na+ ion affinities with hydroxymethylated 1,4-disubstituted-1,2,3-triazole-based sulfonamides .
Future Directions
properties
IUPAC Name |
1-(2-methyl-5-nitrophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-9-2-3-11(16(18)19)8-12(9)22(20,21)15-6-4-10(5-7-15)13(14)17/h2-3,8,10H,4-7H2,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHYLPPJIIWKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.